molecular formula C9H14O3 B13468775 2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate

2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate

Cat. No.: B13468775
M. Wt: 170.21 g/mol
InChI Key: LOEUDVWVLOVHEC-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate is an organic compound characterized by the presence of a hydroxy group, a cyclobutyl ring with a methylene group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate typically involves the esterification of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 2-Oxo-2-(3-methylidenecyclobutyl)ethyl acetate.

    Reduction: Formation of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can participate in hydrogen bonding and ester hydrolysis, respectively, influencing the compound’s reactivity and interactions with biological molecules. The cyclobutyl ring’s strained structure may also contribute to its unique chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl acetate: Similar in structure but lacks the cyclobutyl ring.

    2-Hydroxy-2-(3-methylcyclobutyl)ethyl acetate: Similar but with a methyl group instead of a methylene group on the cyclobutyl ring.

    2-Hydroxy-2-(3-methylidenecyclopropyl)ethyl acetate: Similar but with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate is unique due to the presence of the methylene group on the cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[2-hydroxy-2-(3-methylidenecyclobutyl)ethyl] acetate

InChI

InChI=1S/C9H14O3/c1-6-3-8(4-6)9(11)5-12-7(2)10/h8-9,11H,1,3-5H2,2H3

InChI Key

LOEUDVWVLOVHEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C1CC(=C)C1)O

Origin of Product

United States

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